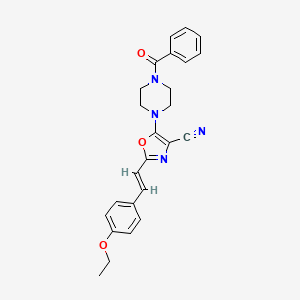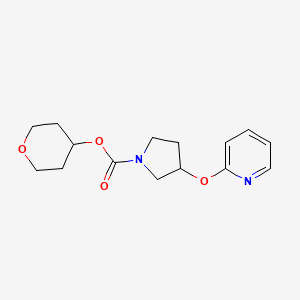![molecular formula C20H16N6O4S B2811908 1-(4-Fluorophenyl)-4-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine CAS No. 1115905-81-1](/img/structure/B2811908.png)
1-(4-Fluorophenyl)-4-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Fluorophenyl)-4-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with various functional groups .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The presence of different functional groups and their positions in the molecule can be determined by interpreting the data from these techniques .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied, depending on the conditions and the reactants used. The reactions can involve the formation or breaking of the piperazine ring, substitution reactions at different positions in the molecule, and many others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. These properties include density, boiling point, refractive index, and vapor pressure .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized and characterized through various methods such as LCMS, NMR, IR, CHN elemental analysis, and single crystal XRD data. It was found to crystallize in the monoclinic crystal system with specific unit cell parameters, indicating a well-defined molecular structure (Sanjeevarayappa et al., 2015).
Biological Evaluation
- The compound was tested for in vitro antibacterial and anthelmintic activity. It showed poor antibacterial but moderate anthelmintic activity, suggesting potential uses in treating parasitic worm infections (Sanjeevarayappa et al., 2015).
Crystal Structure and Computational Analysis
- Piperazine derivatives including this compound have been studied using crystal structure analysis and computational density functional theory (DFT) calculations. This helps in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
Antimicrobial Activities
- Similar piperazine derivatives have been synthesized and tested for antimicrobial activities. Some of these compounds exhibited excellent antimicrobial properties, indicating a potential application in the development of new antimicrobial agents (Başoğlu et al., 2013).
Antioxidant Activity
- 1-(5-(4-Methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives have been screened for their antioxidant activity, with some compounds demonstrating effective radical scavenging abilities. This suggests a potential role in the development of antioxidant therapies (Mallesha et al., 2014).
Anticonvulsant Activity
- Novel piperazine derivatives have been evaluated for their anticonvulsant activity. Some derivatives showed potent effects without neurotoxicity, indicating their potential in anticonvulsant drug development (Harish et al., 2013).
Serotonergic Neurotransmission Study
- Piperazine derivatives have been used in positron emission tomography (PET) studies for understanding serotonergic neurotransmission. This highlights their potential application in neurological and psychiatric research (Plenevaux et al., 2000).
Safety And Hazards
Direcciones Futuras
The future directions for the study of this compound could involve further investigation into its synthesis, characterization, and potential applications. This could include the development of more efficient synthesis methods, detailed structural analysis, exploration of its reactivity under various conditions, and investigation of its biological activity .
Propiedades
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4S/c27-17(24-19-21-10-22-25-19)9-31-20-23-14-4-2-1-3-13(14)18(28)26(20)8-12-5-6-15-16(7-12)30-11-29-15/h1-7,10H,8-9,11H2,(H2,21,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUSEBXAPDAOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=NC=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

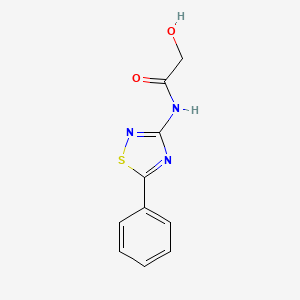
![4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2811829.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811830.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2811833.png)
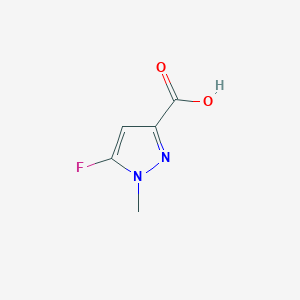
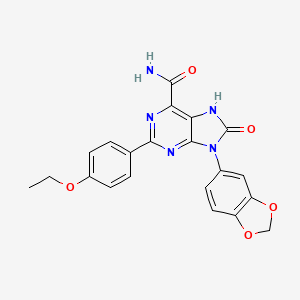
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2811837.png)
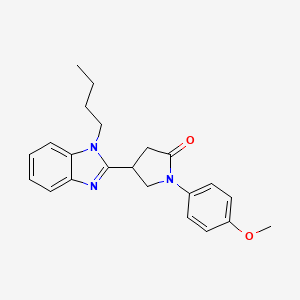
![N-(benzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2811841.png)
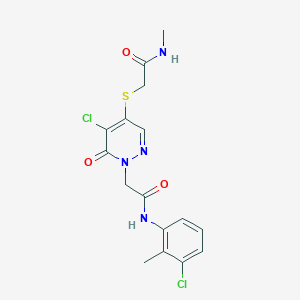
![N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811843.png)
